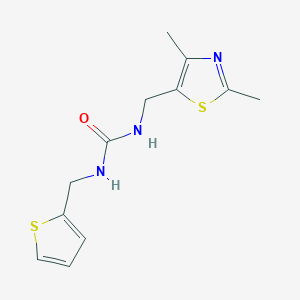![molecular formula C17H22N2O5 B2777019 4-[3-(4,4-Dimethyl-2,5-dioxo-1-imidazolidinyl)propoxy]-3-ethoxybenzaldehyde CAS No. 712333-19-2](/img/structure/B2777019.png)
4-[3-(4,4-Dimethyl-2,5-dioxo-1-imidazolidinyl)propoxy]-3-ethoxybenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[3-(4,4-Dimethyl-2,5-dioxo-1-imidazolidinyl)propoxy]-3-ethoxybenzaldehyde, also known as DEAB, is a chemical compound that has been widely used in scientific research. DEAB is a potent inhibitor of the enzyme aldehyde dehydrogenase (ALDH), which plays a critical role in the metabolism of aldehydes. In
Mecanismo De Acción
4-[3-(4,4-Dimethyl-2,5-dioxo-1-imidazolidinyl)propoxy]-3-ethoxybenzaldehyde inhibits ALDH activity by binding to the active site of the enzyme and preventing the conversion of aldehydes to their corresponding acids. This leads to an accumulation of aldehydes, which can have toxic effects on cells. The inhibition of ALDH by 4-[3-(4,4-Dimethyl-2,5-dioxo-1-imidazolidinyl)propoxy]-3-ethoxybenzaldehyde has been shown to have therapeutic potential in various diseases, including cancer and cardiovascular diseases.
Biochemical and Physiological Effects:
The inhibition of ALDH by 4-[3-(4,4-Dimethyl-2,5-dioxo-1-imidazolidinyl)propoxy]-3-ethoxybenzaldehyde can have various biochemical and physiological effects. In cancer cells, the accumulation of aldehydes can lead to DNA damage and cell death. In cardiovascular diseases, the accumulation of aldehydes can lead to oxidative stress and inflammation. In neurodegenerative diseases, the accumulation of aldehydes can lead to neuronal damage and cell death. The effects of 4-[3-(4,4-Dimethyl-2,5-dioxo-1-imidazolidinyl)propoxy]-3-ethoxybenzaldehyde on ALDH activity and aldehyde metabolism have been extensively studied in vitro and in vivo, providing valuable insights into the role of ALDH in these diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-[3-(4,4-Dimethyl-2,5-dioxo-1-imidazolidinyl)propoxy]-3-ethoxybenzaldehyde has several advantages as a tool for studying ALDH activity. It is a potent and specific inhibitor of ALDH, allowing researchers to selectively inhibit ALDH activity without affecting other enzymes. 4-[3-(4,4-Dimethyl-2,5-dioxo-1-imidazolidinyl)propoxy]-3-ethoxybenzaldehyde is also relatively stable and easy to handle, making it suitable for use in a wide range of experiments. However, 4-[3-(4,4-Dimethyl-2,5-dioxo-1-imidazolidinyl)propoxy]-3-ethoxybenzaldehyde also has some limitations. It can have off-target effects on other enzymes, and its effects can be influenced by factors such as pH and temperature. Therefore, careful controls and validation experiments are necessary to ensure the specificity and reproducibility of the results.
Direcciones Futuras
Could include the development of more potent and selective ALDH inhibitors, the investigation of the effects of ALDH inhibition on other biological processes, and the exploration of the therapeutic potential of ALDH inhibition in various diseases. Additionally, the use of 4-[3-(4,4-Dimethyl-2,5-dioxo-1-imidazolidinyl)propoxy]-3-ethoxybenzaldehyde in combination with other drugs or therapies could lead to synergistic effects and improved therapeutic outcomes.
Conclusion:
In conclusion, 4-[3-(4,4-Dimethyl-2,5-dioxo-1-imidazolidinyl)propoxy]-3-ethoxybenzaldehyde is a potent and specific inhibitor of ALDH that has been widely used in scientific research. Its inhibition of ALDH activity has provided valuable insights into the role of ALDH in various diseases, and its therapeutic potential is being explored in preclinical and clinical studies. However, careful controls and validation experiments are necessary to ensure the specificity and reproducibility of the results. Further research into the role of ALDH and the development of more potent and selective inhibitors could lead to new treatments for a range of diseases.
Métodos De Síntesis
The synthesis of 4-[3-(4,4-Dimethyl-2,5-dioxo-1-imidazolidinyl)propoxy]-3-ethoxybenzaldehyde involves the reaction of 3-ethoxy-4-hydroxybenzaldehyde with 3-(chloromethyl)propyltrimethoxysilane and 4,4-dimethylimidazolidine-2,5-dione. The reaction is carried out in the presence of a base such as triethylamine and a solvent such as acetonitrile. The resulting product is purified by column chromatography to obtain 4-[3-(4,4-Dimethyl-2,5-dioxo-1-imidazolidinyl)propoxy]-3-ethoxybenzaldehyde in high yield and purity.
Aplicaciones Científicas De Investigación
4-[3-(4,4-Dimethyl-2,5-dioxo-1-imidazolidinyl)propoxy]-3-ethoxybenzaldehyde has been widely used in scientific research as a tool to study the role of ALDH in various biological processes. ALDH is involved in the metabolism of endogenous and exogenous aldehydes, and its dysregulation has been implicated in various diseases, including cancer, cardiovascular diseases, and neurodegenerative diseases. 4-[3-(4,4-Dimethyl-2,5-dioxo-1-imidazolidinyl)propoxy]-3-ethoxybenzaldehyde has been used to inhibit ALDH activity in vitro and in vivo, allowing researchers to investigate the role of ALDH in these diseases.
Propiedades
IUPAC Name |
4-[3-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)propoxy]-3-ethoxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O5/c1-4-23-14-10-12(11-20)6-7-13(14)24-9-5-8-19-15(21)17(2,3)18-16(19)22/h6-7,10-11H,4-5,8-9H2,1-3H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHJUDLNQEADYAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=O)OCCCN2C(=O)C(NC2=O)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)propoxy]-3-ethoxybenzaldehyde | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Cyclopropyl-5-[(2S)-2-pyrrolidinyl]-1,2,4-oxadiazole hydrochloride](/img/structure/B2776937.png)

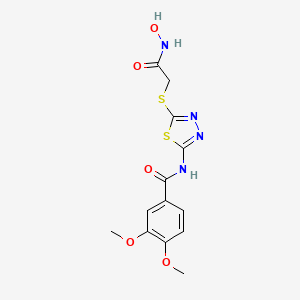

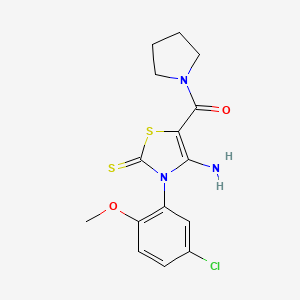
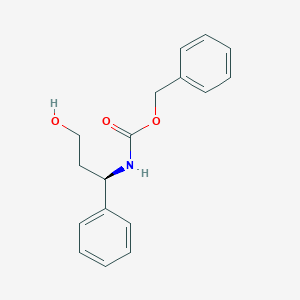
![2-(4-Chlorophenyl)-3-(ethylthio)-8-((4-methoxyphenyl)sulfonyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene](/img/structure/B2776944.png)

![4-benzyl-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide](/img/structure/B2776947.png)
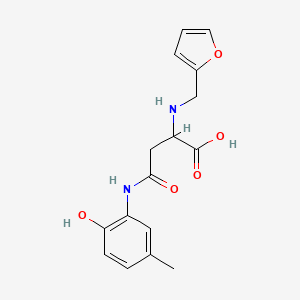
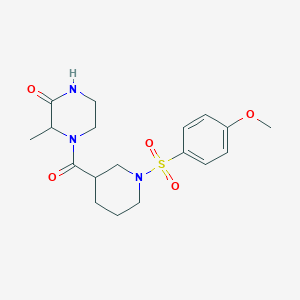
![7-phenyl-2-(((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2776951.png)
![N-(5-chloro-2-methoxyphenyl)-2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)
